molecular formula C19H17N3O5S2 B3007005 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate CAS No. 896017-43-9

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate

Cat. No.: B3007005
CAS No.: 896017-43-9
M. Wt: 431.48
InChI Key: LERBKFZUOAIPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyranone core substituted with a thioether-linked 5-propionamido-1,3,4-thiadiazole moiety and a 4-methylbenzoate ester. The methylbenzoate ester and thiadiazole-thioether groups distinguish it from other analogs, likely influencing solubility, metabolic stability, and receptor binding.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-3-16(24)20-18-21-22-19(29-18)28-10-13-8-14(23)15(9-26-13)27-17(25)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERBKFZUOAIPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate is a complex organic molecule that exhibits a unique combination of structural features, including a pyran ring and a thiadiazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The molecular formula of the compound is C18H18N4O5SC_{18}H_{18}N_{4}O_{5}S, with a molecular weight of approximately 414.48 g/mol. Its structure includes:

  • Pyran Ring : Known for its role in various biological activities.
  • Thiadiazole Moiety : Associated with antimicrobial and anti-inflammatory properties.
  • Benzoate Group : Contributes to diverse biological effects.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including the compound , exhibit notable antimicrobial properties. The thiadiazole ring enhances interaction with bacterial enzymes, leading to effective inhibition of microbial growth. Studies have shown that similar compounds demonstrate broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Antitumor Activity

Preliminary investigations suggest that the compound may possess antitumor properties. The presence of the pyran and thiadiazole structures has been linked to cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in tumor cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases .

Understanding the mechanism of action for this compound involves examining its interactions with biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or tumor growth.
  • Receptor Binding : It may interact with receptors involved in inflammatory responses or cancer progression.

Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

StudyFindings
Demonstrated broad-spectrum antimicrobial activity against E. coli and Staphylococcus aureus.
Showed significant cytotoxic effects on human cancer cell lines (e.g., MCF7).
Reported anti-inflammatory effects in animal models of arthritis.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural components suggest several potential medicinal applications:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring in this compound enhances its interaction with biological targets, potentially leading to effective treatments against bacterial and fungal infections.

Anticancer Properties

Preliminary studies suggest that modifications on the thiadiazole and pyran rings can influence the compound's binding affinity to specific enzymes involved in cancer progression. This opens avenues for developing targeted anticancer therapies.

Anti-inflammatory Effects

The structural features of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate may confer anti-inflammatory properties, making it a candidate for research into treatments for inflammatory diseases.

Agricultural Applications

The compound has shown promise in agricultural applications, particularly in pest control.

Fungicidal Activity

Studies have demonstrated that derivatives of this compound possess fungicidal activity against pathogens such as Rhizoctonia solani, which causes sheath blight in rice. The thiadiazole component appears crucial for this activity, indicating potential for use as a fungicide in agricultural settings.

Nematocidal Properties

Research has also indicated that certain derivatives exhibit nematocidal effects against pests like Bursaphelenchus xylophilus, suggesting their utility as effective pest control agents in crops.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. This complexity allows for the possibility of creating derivatives with enhanced biological activity or novel properties through structural modifications.

Synthetic Pathways

Several synthetic pathways have been explored to create variants of this compound, emphasizing the versatility and potential for optimization in drug development and agricultural applications.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements and substituents of the target compound with similar molecules:

Compound Name Pyranone Substituent Benzoate Substituent Key Pharmacological Findings
Target Compound : 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate 5-propionamido-1,3,4-thiadiazole-thioether 4-methyl Not directly reported; inferred improved metabolic stability due to methyl group .
ML221 : 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate Pyrimidine-thioether 4-nitro IC₅₀ = 0.70 μM (cAMP assay), 1.75 μM (β-arrestin assay); moderate solubility, poor metabolic stability .
MLS-0224164 (Parent Lead) Pyrimidine-thioether 3-nitro-4-chloro Moderate APJ antagonism (IC₅₀ ~5–10 μM); replaced due to off-target effects .
4-Bromobenzoate Analog Pyrimidine-thioether 4-bromo Retained APJ activity (IC₅₀ ~1–5 μM); lower selectivity than ML221 .
4-Trifluoromethylbenzoate Analog Pyrimidine-thioether 4-CF₃ Active but weaker than ML221 (IC₅₀ ~5–10 μM) .

Key Observations :

  • However, pyrimidine-based thioethers in ML221 are critical for APJ antagonism .
  • Benzoate Substituents : Nitro (ML221) and bromo groups show strong activity, while methyl (target compound) may improve metabolic stability by reducing ester hydrolysis susceptibility .

Pharmacokinetic Properties

Property Target Compound (Inferred) ML221
Solubility Likely improved (methyl enhances lipophilicity) Poor (14 μM in pH 7.4 buffer)
Metabolic Stability Potentially higher (stable ester group) Rapid degradation in liver microsomes
PAMPA Permeability Unknown Moderate (Pe = 4.2 × 10⁻⁶ cm/s)

Research Implications

  • Structural-Activity Relationship (SAR) : The thiadiazole-thioether and methylbenzoate groups in the target compound represent understudied regions in APJ antagonist development. Comparative studies with ML221 could validate whether these modifications enhance potency or pharmacokinetics .
  • Therapeutic Potential: If the target compound exhibits improved stability and selectivity, it may serve as a lead for in vivo studies in cardiovascular or metabolic diseases, areas where APJ modulation is clinically relevant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.